molecular formula C21H19N3O6S2 B2991721 N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide CAS No. 1164516-85-1

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide

Katalognummer: B2991721
CAS-Nummer: 1164516-85-1
Molekulargewicht: 473.52
InChI-Schlüssel: VAYAIIVZRNFOGO-LNVKXUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazole core substituted at position 3 with a 2-ethoxyethyl group and at position 6 with a sulfamoyl moiety. The 2-oxochromene-3-carboxamide group is attached via a conjugated imine linkage. Its structural uniqueness lies in the combination of a flexible ethoxyethyl side chain and electron-deficient sulfamoyl group, which may influence solubility, target binding, and metabolic stability.

Eigenschaften

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-2-29-10-9-24-16-8-7-14(32(22,27)28)12-18(16)31-21(24)23-19(25)15-11-13-5-3-4-6-17(13)30-20(15)26/h3-8,11-12H,2,9-10H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYAIIVZRNFOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, includes a benzothiazole ring fused with a chromene moiety and a sulfonamide group, which may influence its interactions with various biological targets.

Molecular Structure

  • Molecular Formula : C21H19N3O6S2
  • Molecular Weight : 473.52 g/mol
  • IUPAC Name : N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide

Research indicates that N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide may interact with specific enzymes or receptors, potentially altering their activity. The benzothiazole and sulfonamide groups are believed to enhance binding affinity and specificity towards various biological targets, which is crucial for therapeutic applications.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The sulfonamide group in the compound is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties, suggesting its potential use in treating infections.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide was tested against human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

A research article in Pharmacology Reports explored the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-[3-(2-Ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamideAnticancer, Anti-inflammatoryContains fluorine; enhanced binding affinity
N-[3-(2-Ethoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-4-nitrobenzamideLimited anticancer activityLacks sulfonamide; contains nitro group
N-[3-(2-Ethoxyethyl)-6-sulfamoyl-benzothiazole]Moderate antimicrobial activitySimpler structure; fewer interactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-(3-Ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
  • Key Differences : Ethyl substituent at position 3 and difluoro groups at positions 4 and 6 (vs. 2-ethoxyethyl and sulfamoyl in the target compound).
  • Impact: The ethyl group reduces steric bulk compared to 2-ethoxyethyl, while fluorine atoms increase electron-withdrawing effects.
  • Molecular Weight : 386.4 g/mol (vs. 512.62 g/mol for the target compound).
N-(5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
  • Key Differences : Methyl groups at positions 5 and 7, and a propargyl group at position 3.
  • Impact: Methyl groups enhance lipophilicity (XLogP3 = 4.6 vs. The propargyl group introduces rigidity, which may affect conformational flexibility during binding .

Variations in the Carboxamide Substituent

N-[3-(2-Ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
  • Key Differences : Thiophene-2-carboxamide replaces the 2-oxochromene group.
  • This may lower binding affinity to aromatic-rich biological targets .
N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
  • Key Differences : Chlorine at position 4 and propargyl at position 3.
  • The propargyl group’s rigidity may restrict rotational freedom .

Sulfamoyl Group Modifications

4-(Dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
  • Key Differences : Sulfamoyl is relocated to the benzamide moiety (vs. position 6 on benzothiazole in the target).
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences : Trifluoromethyl replaces sulfamoyl at position 4.
  • Impact : The CF₃ group increases lipophilicity (XLogP3 ≈ 3.5–4.0) and electron deficiency, which may enhance metabolic stability but reduce solubility .

Chromene Ring Modifications

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid [4-(5-Ethyl-[1,3,4]thiadiazol-2-yl)sulfamoyl]phenyl Amide
  • Key Differences : Methoxy group at position 6 on the chromene and a thiadiazole sulfamoyl substituent.
  • The thiadiazole introduces additional hydrogen-bond acceptors, altering binding specificity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzothiazole-carboxamide derivatives, and how can they be optimized for this compound?

  • Methodology : Benzothiazole-carboxamide derivatives are typically synthesized via cyclocondensation of substituted benzothiazole precursors with activated carbonyl groups under reflux conditions. For example, ethanol has been used as a solvent for similar compounds (e.g., compound 4g in , % yield), but lower yields (e.g., 37% for 4i) suggest substituent-dependent reactivity. Optimization could involve:

  • Screening polar aprotic solvents (e.g., DMF) to enhance solubility of bulky substituents.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Using catalysts like iodine/triethylamine for cyclization steps (as in ).
    • Key Considerations : Monitor reaction progress via TLC or HPLC to identify side products. Substituents on the benzothiazole ring (e.g., sulfamoyl groups) may require inert atmosphere handling due to potential hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodology :

  • NMR : Assign proton environments using 2D experiments (COSY, HSQC). For example, the 2-oxochromene carbonyl signal (~170 ppm in 13C^{13}\text{C} NMR) should correlate with adjacent protons in HSQC. The sulfamoyl group (-SO2_2NH2_2) may show broad singlets in 1H^1\text{H} NMR (~7 ppm) and require D2_2O exchange for confirmation.
  • IR : Confirm carbonyl stretches (chromen-2-one: ~1680 cm1^{-1}) and sulfonamide vibrations (asymmetric SO2_2: ~1350 cm1^{-1}).
    • Validation : Compare experimental data with structurally analogous compounds (e.g., reports IR peaks for benzothiazole-acetamide derivatives) .

Q. Which crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Methodology :

  • Use SHELXL ( ) for refinement due to its robustness in handling small-molecule twinning or high-resolution data.
  • Generate thermal ellipsoid plots via ORTEP-3 ( ) to visualize anisotropic displacement parameters, critical for confirming the benzothiazole-2-ylidene planar geometry.
    • Challenges : Crystallization may require vapor diffusion with ethyl acetate/hexane mixtures. For sulfamoyl groups, hydrogen-bonding networks can stabilize the lattice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modifications to the ethoxyethyl side chain (e.g., replacing with alkyl/aryl groups) and sulfamoyl position (para vs. meta).
  • Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on benzothiazole’s known bioactivity (). Use molecular docking (AutoDock Vina) to predict binding modes, focusing on π-π stacking between the benzothiazole ring and aromatic residues.
    • Data Interpretation : Compare IC50_{50} values with computational predictions. Contradictions (e.g., high docking scores but low activity) may indicate solubility limitations or off-target interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Case Example : If NMR suggests a non-planar chromene carbonyl but crystallography shows planarity:

  • Solution : Perform variable-temperature NMR to assess dynamic effects (e.g., keto-enol tautomerism). Validate with DFT calculations (Gaussian 09) to model ground-state geometry.
    • Broader Application : Discrepancies in sulfamoyl group orientation can arise from crystal packing forces vs. solution-phase conformers. Use NOESY to detect intramolecular contacts in solution .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate metabolic sites (e.g., ethoxyethyl chain oxidation).
  • Metabolite Identification : Simulate Phase I metabolism (CYP450 isoforms) via BioTransformer 3.0. Prioritize sulfamoyl hydrolysis products for in vitro validation (HepG2 microsomes).
    • Experimental Validation : LC-MS/MS analysis of incubation mixtures. Contradictions between predicted and observed metabolites may indicate novel enzyme interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.